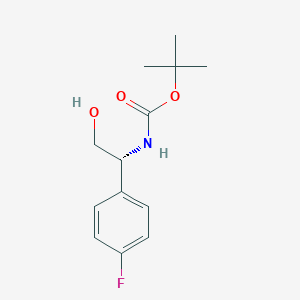![molecular formula C12H14ClF2NO3 B13451970 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with an amino group, a difluoromethoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)phenylacetic acid: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoromethoxy group imparts distinct chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14ClF2NO3 |
|---|---|
Poids moléculaire |
293.69 g/mol |
Nom IUPAC |
3-amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13F2NO3.ClH/c13-11(14)18-9-3-1-2-7(4-9)12(10(16)17)5-8(15)6-12;/h1-4,8,11H,5-6,15H2,(H,16,17);1H |
Clé InChI |
VRSKKUUEXDTGIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC(=CC=C2)OC(F)F)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


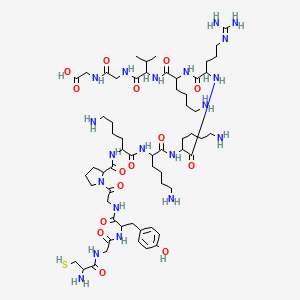

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

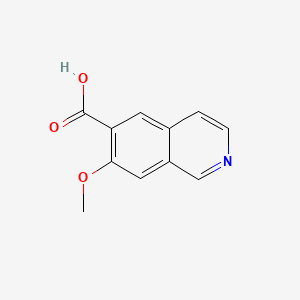
![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
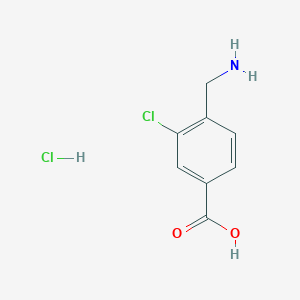
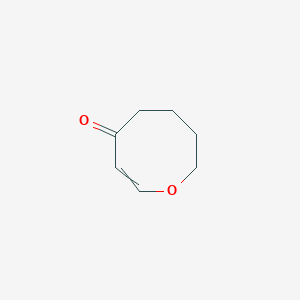
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

